ethyl 1-(bromomethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H13BrO2 It is a brominated ester derivative of cyclobutane, characterized by a bromomethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate can be synthesized through the bromination of ethyl cyclobutanecarboxylate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to ethyl cyclobutanecarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromomethyl group can yield carboxylic acids or aldehydes depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, and low temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic or basic conditions.
Major Products:
- Substituted cyclobutane derivatives
- Ethyl cyclobutanecarboxylate
- Cyclobutanecarboxylic acids or aldehydes
Scientific Research Applications
Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-(bromomethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl cyclobutanecarboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Cyclobutanecarboxylic acid: Contains a carboxyl group instead of an ester, leading to different reactivity and applications.
Bicyclo[1.1.0]butane derivatives: Highly strained compounds with unique reactivity profiles
Uniqueness: Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
CAS No. |
1823369-78-3 |
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Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
ethyl 1-(bromomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13BrO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6H2,1H3 |
InChI Key |
CSEMXWCKZJYMAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)CBr |
Purity |
95 |
Origin of Product |
United States |
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